Tert-butyl 2-(2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate
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Overview
Description
Tert-butyl 2-(2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate is an organic compound with the molecular formula C12H22N2O2. It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes a nitrogen atom. This compound is primarily used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of 2,7-diazaspiro[3.5]nonane with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 2-(2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride
- 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester
Uniqueness
Tert-butyl 2-(2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its specific spirocyclic structure and the presence of both an ester and a ketone functional group. This combination imparts distinct reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
tert-butyl 2-(2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-7-5-15(6-8-16)10-12(11-15)4-9-17/h9,12H,4-8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNISJKQSAKEWSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)CC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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